molecular formula C8H13N3 B14872417 (6-Propylpyrimidin-4-yl)methanamine

(6-Propylpyrimidin-4-yl)methanamine

Cat. No.: B14872417
M. Wt: 151.21 g/mol
InChI Key: KJDUCAVECMNRSZ-UHFFFAOYSA-N
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Description

(6-Propylpyrimidin-4-yl)methanamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals and agrochemicals. The compound this compound is characterized by a pyrimidine ring substituted with a propyl group at the 6-position and a methanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Propylpyrimidin-4-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-propylpyrimidine.

    Substitution Reaction: The 6-propylpyrimidine undergoes a substitution reaction with a suitable aminating agent to introduce the methanamine group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature Control: Maintaining optimal temperature conditions to favor the desired reaction.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Propylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

(6-Propylpyrimidin-4-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Propylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-6-propylpyrimidin-2-yl)methanamine: Similar structure with a methyl group at the 4-position.

    (6-Ethylpyrimidin-4-yl)methanamine: Similar structure with an ethyl group at the 6-position.

Uniqueness

(6-Propylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the 6-position and the methanamine group at the 4-position provides distinct properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(6-propylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C8H13N3/c1-2-3-7-4-8(5-9)11-6-10-7/h4,6H,2-3,5,9H2,1H3

InChI Key

KJDUCAVECMNRSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC=N1)CN

Origin of Product

United States

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